(1-Benzyl-3,3-difluoropiperidin-4-yl)methanol
Description
(1-Benzyl-3,3-difluoropiperidin-4-yl)methanol is an organic compound with the molecular formula C13H17F2NO and a molecular weight of 241.28 g/mol This compound features a piperidine ring substituted with a benzyl group, two fluorine atoms, and a hydroxymethyl group
Properties
IUPAC Name |
(1-benzyl-3,3-difluoropiperidin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-13(15)10-16(7-6-12(13)9-17)8-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXCTMJUCBRULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)(F)F)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3,3-difluoropiperidin-4-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Benzylation: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Hydroxymethylation: The hydroxymethyl group can be introduced through reduction reactions involving formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-3,3-difluoropiperidin-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms and benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzyl-3,3-difluoropiperidin-4-carboxylic acid, while reduction can produce benzyl-3,3-difluoropiperidin-4-ylmethanol derivatives.
Scientific Research Applications
(1-Benzyl-3,3-difluoropiperidin-4-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (1-Benzyl-3,3-difluoropiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-4,4-difluoropiperidin-3-yl)methanol: Similar in structure but with different fluorine atom positions.
(1-Benzyl-4-fluoropiperidin-3-yl)methanol: Contains only one fluorine atom.
(1-Benzyl-3,3-difluoropiperidin-4-yl)ethanol: Similar structure with an ethanol group instead of a methanol group.
Uniqueness
(1-Benzyl-3,3-difluoropiperidin-4-yl)methanol is unique due to the specific positioning of its fluorine atoms and the presence of a hydroxymethyl group.
Biological Activity
(1-Benzyl-3,3-difluoropiperidin-4-yl)methanol is a synthetic compound with a unique structure characterized by a piperidine ring substituted with two fluorine atoms and a benzyl group. Its chemical formula is C₁₃H₁₇F₂NO, and it has garnered attention in medicinal chemistry due to its potential neuropharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, synthesis methods, and preliminary research findings.
Chemical Structure and Properties
The compound features a piperidine core with fluorine substituents that enhance its biological activity. The presence of the hydroxymethyl group allows for various chemical reactions, making it a versatile building block in drug development.
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₇F₂NO |
| Molar Mass | 241.28 g/mol |
| Functional Groups | Hydroxymethyl, Benzyl, Difluoro |
Neuropharmacological Potential
Research indicates that this compound may interact with specific neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. Compounds with similar structures have shown potential as antagonists for NR2B subtypes of NMDA receptors, which are implicated in neurological disorders such as depression and schizophrenia. Preliminary studies suggest that this compound may exhibit selective antagonism at NMDA receptors, influencing excitatory neurotransmission.
The mechanism of action involves the modulation of neurotransmitter systems through receptor interaction. The compound's unique structure enables it to bind selectively to certain receptors or enzymes, potentially leading to therapeutic effects in treating neurological conditions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Initial reactions create the piperidine framework.
- Introduction of Fluorine Atoms : Fluorination is performed at the 3-position to enhance biological activity.
- Benzyl Group Attachment : The benzyl group is introduced to the nitrogen atom of the piperidine ring.
- Hydroxymethyl Group Formation : The final step involves converting suitable precursors into the hydroxymethyl derivative.
These synthetic routes allow for efficient production and further derivatization of this compound and its analogs.
Case Studies and Research Findings
Recent studies have explored the biological properties of this compound:
- Binding Affinity Studies : Research suggests that compounds with similar piperidine structures show improved binding affinity to targeted receptors compared to their unsubstituted counterparts .
- Pharmacokinetics : Investigations into pharmacokinetic properties indicate that modifications in structure can significantly affect absorption and metabolism profiles .
- Therapeutic Applications : The compound is being studied for its potential use as a precursor in developing drugs targeting neurodegenerative diseases.
Comparative Analysis with Related Compounds
A comparison with structurally related compounds highlights differences in biological activity based on fluorination patterns and functional groups:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (1-Benzyl-4,4-difluoropiperidin-3-yl)methanol | Fluorine at 4-position | Potentially different receptor interactions |
| (4,4-Difluoropiperidin-3-yl)methanol | Lacks benzyl group | Simpler structure may lead to different activity |
| 1-Benzyl-3-fluoropiperidin-4-one | One fluorine atom only | Different pharmacological profile |
This table illustrates how variations in fluorination and additional functional groups can significantly influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
